Calcitriol

Overview

Description

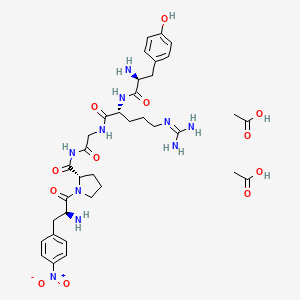

Calcitriol, also known as 1,25-dihydroxycholecalciferol, is the active form of vitamin D. It is a hormone that plays a crucial role in calcium and phosphorus homeostasis in the body. This compound is produced in the kidneys and is essential for maintaining healthy bones and teeth. It is also used as a medication to treat conditions such as hypocalcemia, hyperparathyroidism, and certain bone diseases .

Scientific Research Applications

Calcitriol has a wide range of scientific research applications. In medicine, it is used to treat conditions related to calcium and phosphorus imbalances, such as hypocalcemia and hyperparathyroidism . It also has anticancer properties and is being studied for its potential to regulate the cell cycle, induce apoptosis, and act as an anti-inflammatory agent within the tumor microenvironment . In biology, this compound is used to study the regulation of calcium and phosphorus homeostasis and its effects on bone health . Additionally, it has applications in the study of energy metabolism and obesity due to its role in modulating adipocyte lipid metabolism .

Mechanism of Action

Target of Action

Calcitriol, also known as 1,25-dihydroxycholecalciferol, is an active metabolite of vitamin D . Its primary targets are the Vitamin D Receptors (VDR) located in various tissues such as the kidneys, parathyroid glands, intestines, and bones . The VDR is a nuclear receptor that regulates the expression of hundreds of human genes when activated .

Mode of Action

This compound binds to the VDR, leading to its activation . This interaction results in the regulation of plasma calcium levels in concert with parathyroid hormone (PTH). It enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . In addition to promoting fatty acid synthesis and inhibiting lipolysis, this compound increases energy efficiency by suppressing UCP2 expression .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a role in the regulation of calcium and phosphorus homeostasis, which is crucial for bone health . It also influences the expression of genes encoding potassium channels . Furthermore, this compound modulates the action of cytokines and may regulate immune and inflammatory responses, cell turnover, and cell differentiation . It has been shown to affect the NF-κB pathway, which is involved in inflammation and tumor growth .

Pharmacokinetics

Following administration, peak plasma concentrations of this compound are reached within 3 to 6 hours . Its oral bioavailability is approximately 70% . This compound is metabolized in the kidney and has an elimination half-life of 5–8 hours in adults . It is excreted in the feces (50%) and urine (16%) .

Result of Action

The action of this compound results in increased serum blood calcium levels by promoting intestinal absorption, renal tubular reabsorption, and skeletal release . It also increases inorganic phosphate levels in the serum . These actions help in the treatment of conditions like hyperparathyroidism, hypocalcemia in patients undergoing chronic renal dialysis, and osteoporosis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its production in the body involves a series of conversion steps of 7-dehydrocholesterol, which is influenced by exposure to UV light . Furthermore, renal production of this compound is stimulated in response to PTH, low calcium, and low phosphate . Therefore, factors affecting these conditions can influence the action, efficacy, and stability of this compound.

Safety and Hazards

Future Directions

Vitamin D, including Calcitriol, has been linked to various non-communicable diseases beyond its traditional role in calcium homeostasis and bone metabolism . Therefore, there is a growing interest in vitamin D research field by the scientific community . This opens up new areas of research with potential clinical applications .

Biochemical Analysis

Biochemical Properties

Calcitriol interacts with various enzymes and proteins. Its synthesis and degradation depend on the expression and activity of CYP27B1 and CYP24A1 cytochromes . Factors that modify these cytochromes’ expression and/or activity include this compound itself, parathyroid hormone, fibroblast growth factor 23, cytokines, calcium, and phosphate .

Cellular Effects

This compound influences cell function by mediating its actions through the vitamin D receptor (VDR), a high-affinity ligand-activated transcription factor . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the VDR . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in patients with severe secondary hyperparathyroidism, a 6-month intravenous this compound therapy led to alterations in the calcium-parathyroid hormone curve .

Metabolic Pathways

This compound is involved in vitamin D metabolism. It is produced in the body when vitamin D3 undergoes metabolism to 25-hydroxyvitamin D3 in the liver, and then is further metabolised to 1α,25-dihydroxyvitamin D3 in the kidney .

Subcellular Localization

It is known that this compound can influence the activity of various compartments or organelles through its interactions with the VDR .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcitriol can be synthesized through various methods. One common method involves the hydroxylation of vitamin D3 (cholecalciferol) at the C-1 and C-25 positions. This process can be catalyzed by enzymes such as peroxygenase from Agrocybe aegerita, which selectively hydroxylates the C-H bond at the C-25 position of alfacalcidol to yield this compound . Another method involves the use of methyl formate for crystallization to prepare this compound from crude this compound .

Industrial Production Methods: Industrial production of this compound typically involves the synthesis of vitamin D3 from 7-dehydrocholesterol, followed by hydroxylation to produce this compound. The process requires precise control of reaction conditions to ensure high yield and purity. The use of methyl formate for crystallization is a common industrial method due to its simplicity and mild conditions .

Chemical Reactions Analysis

Types of Reactions: Calcitriol undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation reactions are particularly important for its synthesis and activation.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include enzymes such as peroxygenase, methyl formate, and various hydroxylating agents. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed: The major product formed from the hydroxylation of vitamin D3 is this compound. Other products may include intermediate compounds such as alfacalcidol and 25-hydroxyvitamin D3 .

Comparison with Similar Compounds

Calcitriol is similar to other vitamin D metabolites such as calcidiol (25-hydroxyvitamin D3) and alfacalcidol. this compound is the most active form of vitamin D and has the highest affinity for the vitamin D receptor . Unlike calcidiol, which is primarily used as a marker for vitamin D status, this compound is used therapeutically to treat conditions related to calcium and phosphorus imbalances . Alfacalcidol, another active vitamin D analog, has similar biological activity to this compound but with a wider therapeutic window .

Conclusion

This compound is a vital hormone with significant roles in calcium and phosphorus homeostasis, bone health, and various medical applications. Its synthesis, chemical reactions, and mechanism of action make it a unique and valuable compound in scientific research and medicine.

Properties

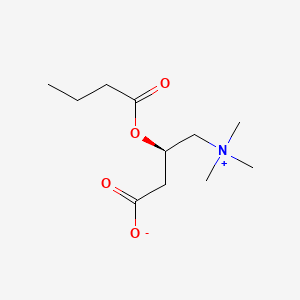

| { "Design of the Synthesis Pathway": "The synthesis of Calcitriol involves the conversion of ergocalciferol to 1,25-dihydroxyvitamin D3 through a series of reactions.", "Starting Materials": [ "Ergocalciferol", "Sodium hydroxide", "Acetone", "Methanol", "Hydrochloric acid", "Chloroform", "Diethyl ether", "Activated alumina", "Tetrahydrofuran", "Trimethylsilyl chloride", "Triethylamine", "Methanesulfonyl chloride", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Ergocalciferol is first converted to 25-hydroxyvitamin D3 using sodium hydroxide and acetone.", "25-hydroxyvitamin D3 is then converted to 1,25-dihydroxyvitamin D3 using methanol and hydrochloric acid.", "The resulting mixture is extracted with chloroform and diethyl ether.", "The organic layer is washed with water and dried over activated alumina.", "The solvent is evaporated to give a crude product which is dissolved in tetrahydrofuran.", "Trimethylsilyl chloride and triethylamine are added to the solution to protect the hydroxyl groups.", "Methanesulfonyl chloride is then added to the solution to form the mesylate derivative.", "The protected hydroxyl groups are then deprotected using sodium bicarbonate and methanol.", "The resulting mixture is purified using chromatography to give the final product, Calcitriol." ] } | |

CAS No. |

32222-06-3 |

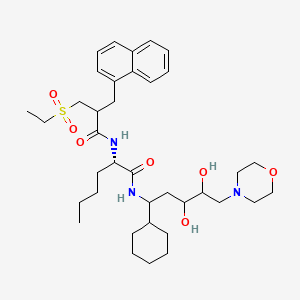

Molecular Formula |

C27H44O3 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/t18?,22?,23?,24?,25?,27-/m1/s1 |

InChI Key |

GMRQFYUYWCNGIN-KHYGNENRSA-N |

Isomeric SMILES |

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Appearance |

Solid powder |

Color/Form |

Colorless, crystalline solid White crystalline powde |

melting_point |

111-115 °C |

| 32222-06-3 | |

physical_description |

White solid; [Merck Index] |

Pictograms |

Acute Toxic; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Calcitriol will degrade during prolonged exposure to light. |

solubility |

Slightly sol in methanol, ethanol, ethyl acetate, THF. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1 alpha, 25-dihydroxy-20-epi-Vitamin D3 1 alpha,25 Dihydroxyvitamin D3 1 alpha,25-Dihydroxycholecalciferol 1 alpha,25-Dihydroxyvitamin D3 1,25 dihydroxy 20 epi Vitamin D3 1,25 Dihydroxycholecalciferol 1,25 Dihydroxyvitamin D3 1,25(OH)2-20epi-D3 1,25-dihydroxy-20-epi-Vitamin D3 1,25-Dihydroxycholecalciferol 1,25-Dihydroxyvitamin D3 20-epi-1alpha,25-dihydroxycholecaliferol Bocatriol Calcijex Calcitriol Calcitriol KyraMed Calcitriol Nefro Calcitriol-Nefro D3, 1 alpha,25-Dihydroxyvitamin D3, 1,25-dihydroxy-20-epi-Vitamin D3, 1,25-Dihydroxyvitamin Decostriol KyraMed, Calcitriol MC 1288 MC-1288 MC1288 Osteotriol Renatriol Rocaltrol Silkis Sitriol Soltriol Tirocal |

vapor_pressure |

1.2X10-12 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)